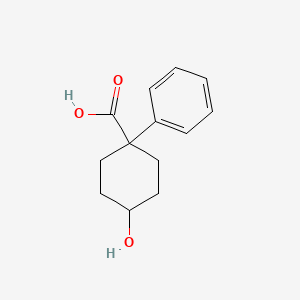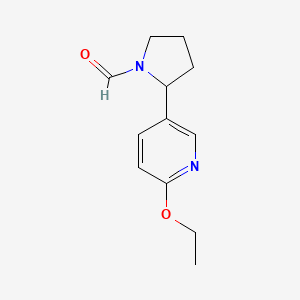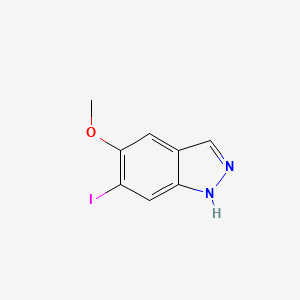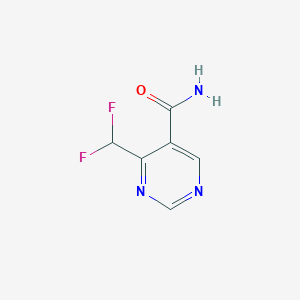
2-Aminoquinoxaline-6-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Aminoquinoxaline-6-sulfonamide is a nitrogen-containing heterocyclic compound with the molecular formula C8H8N4O2S. It is a derivative of quinoxaline, which is known for its versatile pharmacological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminoquinoxaline-6-sulfonamide typically involves the condensation of o-phenylenediamine with a sulfonamide derivative. One common method includes the reaction of 2-nitroaniline with sulfur dioxide and ammonia, followed by reduction to yield the desired sulfonamide . The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize reaction efficiency, reduce production costs, and maintain consistent product quality. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions
2-Aminoquinoxaline-6-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can convert the amino group to a nitro group or other oxidized forms.
Reduction: The nitro group can be reduced back to an amino group.
Substitution: The sulfonamide group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas or sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroquinoxaline derivatives, while substitution reactions can produce a wide range of functionalized quinoxaline compounds .
Wissenschaftliche Forschungsanwendungen
2-Aminoquinoxaline-6-sulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antiviral properties, making it a candidate for developing new therapeutic agents.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 2-Aminoquinoxaline-6-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its antimicrobial and anticancer effects. The exact molecular targets and pathways may vary depending on the specific application and the biological system involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2-Aminoquinoxaline-6-sulfonamide include:
- Quinoxaline
- 2-Aminoquinoxaline
- 6-Sulfonamidoquinoxaline
- 2-Nitroquinoxaline
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of the amino and sulfonamide groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications .
Eigenschaften
Molekularformel |
C8H8N4O2S |
|---|---|
Molekulargewicht |
224.24 g/mol |
IUPAC-Name |
2-aminoquinoxaline-6-sulfonamide |
InChI |
InChI=1S/C8H8N4O2S/c9-8-4-11-7-3-5(15(10,13)14)1-2-6(7)12-8/h1-4H,(H2,9,12)(H2,10,13,14) |
InChI-Schlüssel |
GZICEHIGXZUJFZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=NC(=CN=C2C=C1S(=O)(=O)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl (1S,5S)-8-oxo-6-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B13008237.png)

![Diethyl7,8-dihydro-5H-pyrano[4,3-d]pyrimidine-2,4-dicarboxylate](/img/structure/B13008257.png)
![5-Bromopyrrolo[2,1-f][1,2,4]triazine-2-carbonitrile](/img/structure/B13008259.png)



![2-(5-Bromopyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-amine](/img/structure/B13008286.png)


![(2S,3S,6S)-4-oxo-5-azaspiro[2.4]heptane-2,6-dicarboxylic acid](/img/structure/B13008311.png)



